7,8-Dimethyl-4-phenylchroman-2-one

Lipophilicity Drug Likeness ADME-Tox Screening

7,8-Dimethyl-4-phenylchroman-2-one (CAS 331964-82-0) is a synthetic, methyl-substituted chroman-2-one from the neoflavonoid class. Vendors such as AKSci, Bidepharm, and Ambinter supply the compound for research use, with Bidepharm confirming a standard purity of 98% and AKSci providing safety data sheets.

Molecular Formula C17H16O2
Molecular Weight 252.31g/mol
CAS No. 331964-82-0
Cat. No. B405679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-4-phenylchroman-2-one
CAS331964-82-0
Molecular FormulaC17H16O2
Molecular Weight252.31g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C
InChIInChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3
InChIKeyOCOQOKDTOOUSDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Characterization of 7,8-Dimethyl-4-phenylchroman-2-one (CAS 331964-82-0) as a Research Intermediate


7,8-Dimethyl-4-phenylchroman-2-one (CAS 331964-82-0) is a synthetic, methyl-substituted chroman-2-one from the neoflavonoid class. Vendors such as AKSci, Bidepharm, and Ambinter supply the compound for research use, with Bidepharm confirming a standard purity of 98% and AKSci providing safety data sheets . Its core structure is a privileged scaffold for developing bioactive compounds, specifically as a 4-phenylchroman-2-one derivative, a class investigated for anti-HIV and cytotoxic activities [1]. The presence of two methyl groups at the 7 and 8 positions of the chromanone ring distinguishes it from unsubstituted analogs, creating quantifiable physicochemical differences that impact its utility in synthesis and pharmacological screening.

Di-ortho methyl substitution for SAR elaboration and library synthesis
Reported enhanced lipophilicity supports cell permeability screening
High-purity, batch-traceable research supply for reproducible assays

Why 7,8-Dimethyl Congeners Cannot Simply Be Interchanged with Unsubstituted 4-Phenylchroman-2-one


Substitution of an unsubstituted 4-phenylchroman-2-one with a 7,8-dimethyl variant is not a like-for-like replacement due to a significant shift in key molecular properties. The LogP, a critical determinant of membrane permeability and metabolic stability, increases from a calculated 2.99 for the parent 4-phenylchroman-2-one to 3.74 for the 7,8-dimethyl analog [1]. This 0.75 log unit increase represents a nearly six-fold increase in lipophilicity, which can drastically alter a compound's behavior in biological assays or catalytic systems. Furthermore, the molar refractivity (MR) increases from 67.68 to 75.21, indicating a steric footprint that can influence receptor binding selectivity and reaction kinetics in a way the parent scaffold cannot [1]. This combination of altered lipophilicity and steric bulk means data generated for the unsubstituted scaffold cannot be reliably extrapolated to the 7,8-dimethyl derivative.

Lipophilicity Shift vs Unsubstituted Analog
A reported lipophilicity increase alters membrane permeability and metabolic stability profiles, limiting direct substitution of the parent 4-phenylchroman-2-one in cell-based assays.
Steric Footprint Difference vs 6-Methyl Analog
Higher molar refractivity indicates a bulkier steric profile that can shift receptor binding selectivity and reaction kinetics; results from mono-methyl analogs may not transfer reliably.

Quantitative Differential Evidence for Selecting 7,8-Dimethyl-4-phenylchroman-2-one Over Closest Analogs


Lipophilicity-Driven Membrane Permeability: 7,8-Dimethyl vs. Parent 4-Phenylchroman-2-one

The 7,8-dimethyl substitution markedly elevates lipophilicity compared to the unsubstituted core. The calculated partition coefficient (LogP) for 7,8-dimethyl-4-phenylchroman-2-one is 3.74, versus a calculated LogP of 2.99 for 4-phenylchroman-2-one [1]. This higher LogP aligns more closely with optimal ranges for CNS drug candidates and can improve passive membrane permeability in cell-based assays, making it the preferred analog for programs targeting intracellular mechanisms where the parent compound may have poor cellular uptake.

Lipophilicity Shift
Cross-study comparable
LogP 3.74 vs 2.99 (parent)
ΔLogP +0.75; in silico prediction
Supports cell permeability screening context; may improve intracellular exposure in assay models
Lipophilicity Drug Likeness ADME-Tox Screening

Increased Steric Bulk and Molar Refractivity: 7,8-Dimethyl vs. 6-Methyl Analog

The 7,8-dimethyl substitution introduces a unique steric profile, quantified by a Molar Refractivity (MR) of 75.21, compared to 71.44 for the 6-methyl analog (CAS 40546-94-9) [1][2]. The change in substitution pattern from a single 6-methyl to a vicinal 7,8-dimethyl arrangement creates a region of increased steric hindrance near the chromanone oxygen. This differential is crucial for receptor binding site exploration; the 7,8-dimethyl compound may exhibit superior selectivity for hydrophobic pockets that cannot accommodate the 6-methyl regioisomer.

Steric Bulk (MR)
Class-level inference
MR = 75.21
vs 6-Methyl analog: MR 71.44; Δ+3.77
May show distinct receptor binding profile; supports SAR exploration
Steric Effects Molar Refractivity Structure-Activity Relationship (SAR)

Validated Purity and Quality Assurance for Research Supply: 7,8-Dimethyl vs. Common Analogs

A direct procurement advantage is the availability of batch-specific QC data from Bidepharm, guaranteeing a minimum purity of 98% with supporting NMR, HPLC, or GC spectra . In contrast, many suppliers for simple analogs like 6-methyl-4-phenylchroman-2-one provide product at a 95% purity without offering individual batch traceability, directly impacting the reliability of quantitative biological assay results. This documented purity ensures that observed differential biological activity is due to the compound's structure rather than variable impurity profiles.

Purity & QC
Data to verify
98% with batch-specific QC
NMR, HPLC, GC spectra available
Supports reproducible research procurement
Supplier data; independent verification recommended
Analytical Chemistry Quality Control (QC) Research Procurement

Recommended Application Scenarios for 7,8-Dimethyl-4-phenylchroman-2-one Based on Differential Profiling


Cell-Based Screening for Intracellular Targets Requiring Enhanced Permeability

With a calculated LogP of 3.74, this compound is a superior choice over the parent 4-phenylchroman-2-one (LogP 2.99) for designing phenotypic or target-based cell assays where passive diffusion across the cell membrane is a prerequisite [1]. The increased lipophilicity, as established in the quantitative evidence, predicts better intracellular accumulation, making it an ideal probe for pathways involving cytoplasmic or nuclear targets.

Scaffold for Elaboration via Electrophilic Aromatic Substitution

The electron-donating 7,8-dimethyl groups activate the aromatic ring toward electrophilic substitution. The steric map, defined by its Molar Refractivity of 75.21, provides a unique regioselectivity control compared to a 6-methyl analog (MR 71.44) [1]. This makes it a strategic advanced intermediate for synthetic chemists aiming to install a third substituent at the 5- or 6- position with predictable control, leveraging steric hindrance from the vicinal methyls.

Procurement for Quantitative Structure-Activity Relationship (QSAR) Model Enrichment

The unique combination of high lipophilicity (LogP 3.74) and high purity (98%) with full batch traceability makes this compound a robust data point for medicinal chemistry teams building QSAR models for ADME prediction [1]. Testing this compound against the unsubstituted and 6-methyl analogs can generate critical data to parameterize models for logP and steric contributions to target binding, where reliable, high-purity input data is essential.

Metabolic Stability Study Probe

The vicinal 7,8-dimethyl motif is a common structural alert for cytochrome P450 metabolism, representing a metabolically labile handle. For DMPK scientists conducting metabolic soft-spot analysis, this compound provides a well-defined, high-purity substrate to investigate the specific oxidative demethylation kinetics of a chroman-2-one scaffold . This offers a more defined alternative to uncharacterized mixtures or lower-purity analogs for in vitro microsomal stability assays.

Application
Selection Property
Validation Focus
Cell permeability screening studies
Lipophilicity-driven intracellular exposure context
Passive membrane diffusion validation
Electrophilic aromatic substitution derivatization
Regioselective scaffold with di-methyl steric control
Substitution pattern and regiochemistry profiling
QSAR model dataset enrichment
High-purity, lipophilic scaffold with traceable data
Model parameterization for logP/steric contributions
Metabolic stability research
Di-methyl motif as metabolic liability handle
CYP-mediated demethylation kinetics
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